tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a pyrimidine ring, and a phenyl group. Its molecular formula is C30H34N6O2, and it has a molecular weight of 510.639 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Amino Groups: Amino groups are introduced into the pyrimidine ring through nucleophilic substitution reactions.
Attachment of the Dibenzylamino Group: The dibenzylamino group is attached to the pyrimidine ring using a palladium-catalyzed cross-coupling reaction.
Formation of the Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and dimethylformamide, and reactions are often carried out under inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It binds to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Dibenzylamine
- Pyrimidine derivatives
Uniqueness
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C30H34N6O2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
tert-butyl N-[3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C30H34N6O2/c1-30(2,3)38-29(37)35(4)25-17-11-16-24(18-25)34-27-26(31)28(33-21-32-27)36(19-22-12-7-5-8-13-22)20-23-14-9-6-10-15-23/h5-18,21H,19-20,31H2,1-4H3,(H,32,33,34) |
InChI Key |
DWTTXAVTJDVJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)NC2=C(C(=NC=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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